

5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromoisothiazole

Cat. No.: B042996

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of **5-Bromoisothiazole** (CAS No: 54390-97-5), a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The isothiazole nucleus is a key pharmacophore found in a range of biologically active agents, and the presence of a bromine atom at the 5-position offers a versatile synthetic handle for molecular elaboration.^{[1][2][3][4]} This document details the core molecular profile, spectroscopic characteristics, plausible synthetic strategies, and the chemical reactivity of **5-Bromoisothiazole**, with a focus on its application as a building block in the synthesis of complex organic molecules. We will explore its utility in modern cross-coupling reactions and provide expert insights into the causality behind experimental design for its derivatization.

The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery.^[5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it an effective bioisostere for other aromatic systems. Isothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.^{[4][5]} The introduction of a bromine atom, as in **5-Bromoisothiazole**, provides a crucial point of attachment for introducing molecular diversity, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.

Core Molecular Profile: 5-Bromoisothiazole

5-Bromoisothiazole, systematically named 5-bromo-1,2-thiazole, is the primary subject of this guide.^[6] Its fundamental identifiers and structural information are consolidated below.

Molecular Structure and Identifiers

The structure consists of a 1,2-thiazole ring with a bromine atom substituted at the C5 position, adjacent to the sulfur atom.

Caption: 2D structure of **5-Bromoisothiazole**.

The key chemical identifiers for this compound are summarized in the following table for unambiguous identification.

Identifier	Value	Source
CAS Number	54390-97-5	^[6]
Molecular Formula	C ₃ H ₂ BrNS	^[6]
IUPAC Name	5-bromo-1,2-thiazole	^[6]
Molecular Weight	164.03 g/mol	^[6]
InChI	InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H	^[6]
InChIKey	XNONRKNAYRHZDJ-UHFFFAOYSA-N	^[6]
Canonical SMILES	<chem>C1=C(C=NS1)Br</chem>	^[6]

Physicochemical and Spectroscopic Characterization

Precise physicochemical data for **5-Bromoisothiazole** is not extensively reported in readily available literature. Data for the isomeric 5-Bromothiazole (CAS: 3034-55-7) is sometimes mistakenly attributed and should be used with caution.

Property	Value	Notes
Appearance	Yellow to brown liquid	Data for 5-Bromothiazole; likely similar.[7]
Density	1.835 g/mL at 25 °C	Data for 5-Bromothiazole.[8]
Refractive Index	n _{20/D} 1.5955	Data for 5-Bromothiazole.[8]

Predicted ¹H NMR Spectral Data

While an experimental spectrum is not available in the cited literature, the ¹H NMR spectrum of **5-Bromoisothiazole** in CDCl₃ can be predicted based on established principles of heterocyclic chemistry. The molecule has two aromatic protons at the C3 and C4 positions.

- H4 (proton at C4): This proton is adjacent to the bromine-bearing carbon. It is expected to appear as a doublet. Due to the electron-withdrawing nature of the adjacent bromine and the ring system, its chemical shift is predicted to be in the range of δ 7.2-7.5 ppm.
- H3 (proton at C3): This proton is adjacent to the nitrogen atom and coupled to H4. It is expected to be the most downfield signal due to the deshielding effect of the adjacent electronegative nitrogen. It should appear as a doublet with the same coupling constant as H4, predicted in the range of δ 8.4-8.7 ppm.[9]

The coupling constant between these two vicinal protons (³J_{HH}) is expected to be small, typical for five-membered heterocycles.

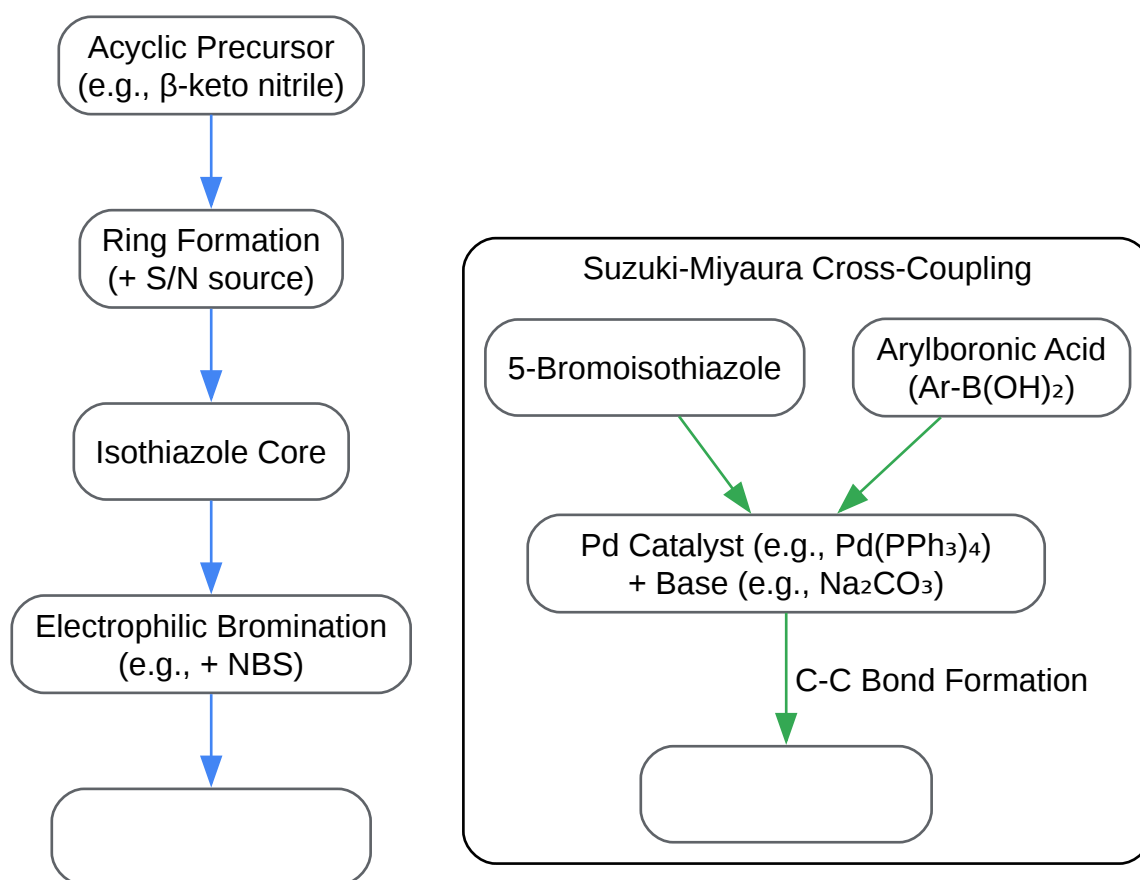
Synthesis and Manufacturing Routes

A specific, detailed experimental protocol for the synthesis of **5-Bromoisothiazole** is not prominently featured in the surveyed literature. However, its synthesis can be approached through established methodologies for constructing and functionalizing the isothiazole ring.[2][10] A plausible and common strategy involves the construction of the isothiazole ring from acyclic precursors, followed by selective bromination.

General Synthetic Strategy: Ring Cyclization and Bromination

One of the most fundamental approaches to the isothiazole core involves the oxidative cyclization of a γ -iminothioamide or related precursors. The synthesis could logically proceed as follows:

- **Precursor Synthesis:** Generation of a suitable three-carbon backbone with appropriate terminal functional groups.
- **Ring Formation:** Reaction with a source of sulfur and nitrogen (e.g., ammonia and hydrogen sulfide or their equivalents) to form the isothiazole ring.
- **Electrophilic Bromination:** Introduction of the bromine atom at the C5 position using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine. The C5 position is often susceptible to electrophilic attack.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. 5-Bromo-1,2-thiazole | C₃H₂BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 5-Bromothiazole 95 3034-55-7 [sigmaaldrich.com]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042996#5-bromoisothiazole-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com